2-[[12-[(3S,5S)-3,5-dimethylpiperidin-1-yl]-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
IPR456 was discovered through virtual screening against multiple conformations of uPAR sampled from explicit-solvent molecular dynamics simulations The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of IPR456 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and high yield. The compound is typically stored at low temperatures to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
IPR456 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions can be used to introduce different substituents on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various derivatives of IPR456, which can be further studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
IPR456 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and develop new inhibitors.
Biology: Investigated for its role in inhibiting cancer cell invasion and metastasis.
Medicine: Potential therapeutic agent for treating cancers that involve uPAR-mediated pathways.
Industry: Used in the development of new drugs and therapeutic agents targeting uPAR
Mechanism of Action
IPR456 exerts its effects by binding to the urokinase plasminogen activator receptor (uPAR) with submicromolar affinity. This binding inhibits the interaction between uPAR and its binding partners, such as the urokinase-type plasminogen activator (uPA). The inhibition of this interaction blocks the proteolytic and signaling events that promote cancer cell invasion and metastasis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to IPR456 include:
IPR803: A derivative of IPR456 with similar inhibitory effects on uPAR.
IPR225: Another small molecule inhibitor targeting uPAR.
Uniqueness
IPR456 is unique due to its high affinity for uPAR and its ability to inhibit the tight protein-protein interaction between uPAR and uPA. This specificity makes it a valuable tool for studying uPAR-mediated pathways and developing new therapeutic agents .
Properties
Molecular Formula |
C28H25N3O4 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[[12-[(3S,5S)-3,5-dimethylpiperidin-1-yl]-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid |
InChI |
InChI=1S/C28H25N3O4/c1-15-11-16(2)14-31(13-15)22-12-21(29-20-10-6-5-9-19(20)28(33)34)23-24-25(22)30-35-27(24)18-8-4-3-7-17(18)26(23)32/h3-10,12,15-16,29H,11,13-14H2,1-2H3,(H,33,34)/t15-,16-/m0/s1 |
InChI Key |
HQQHYDSAYJUPSU-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CN(C1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC=C6C(=O)O)C |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC=C6C(=O)O)C |
Origin of Product |
United States |
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